molecular formula C13H16N2O4 B2979854 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide CAS No. 941980-35-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide

Cat. No.: B2979854
CAS No.: 941980-35-4
M. Wt: 264.281
InChI Key: DJWLHTNNNUWEDJ-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide is a high-purity chemical reagent designed for research and development applications. This oxalamide derivative features a benzodioxole moiety, a structural component found in compounds with a range of investigated biological activities. The 1,3-benzodioxole core is present in various naturally occurring and synthetic molecules that have been studied for potential therapeutic effects, including as antidiabetic and anticonvulsant agents. Researchers may explore this compound as a building block in medicinal chemistry or as a candidate for inhibiting enzymes like alpha-amylase, given that similar benzodioxol-carboxamide derivatives have demonstrated potent in vitro inhibitory activity against this enzyme. Its mechanism of action, should it exhibit one, would be specific to its molecular target and require empirical validation. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-N'-butan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-3-8(2)14-12(16)13(17)15-9-4-5-10-11(6-9)19-7-18-10/h4-6,8H,3,7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWLHTNNNUWEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the oxalamide group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with oxalyl chloride to form an intermediate, which is then reacted with sec-butylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxalamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include benzoquinone derivatives.

    Reduction: Products include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted oxalamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its benzo[d][1,3]dioxole and oxalamide groups. These interactions may lead to biological effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Bioactivity : Compounds with aromatic N1 substituents (e.g., benzodioxole, dimethoxybenzyl) often exhibit enhanced binding to biological targets, such as umami taste receptors (hTAS1R1/hTAS1R3) .
  • Metabolic Stability : Oxalamides like S336 and N1-(2-methoxy-4-methylbenzyl) derivatives show resistance to amide hydrolysis in hepatocyte assays, favoring ester hydrolysis pathways instead . This contrasts with carboxamides (e.g., N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide), which undergo rapid metabolism without amide cleavage .
  • Steric and Electronic Effects : Bulky N2 substituents (e.g., sec-butyl, tetrahydrothiophen-piperidinyl) improve lipophilicity but may reduce aqueous solubility .

Pharmacological and Toxicological Profiles

  • Enzyme Interactions : Benzo[d][1,3]dioxole-containing compounds demonstrate interactions with cytochrome P450 enzymes, though oxalamides generally exhibit lower toxicity compared to carboxamides due to metabolic inertness .
  • Root Growth Modulation: Analogues like K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamide) show bioactivity in plant models, influencing primary root elongation in Arabidopsis thaliana at nanomolar concentrations .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(sec-butyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and relevant research findings.

1. Structural Characteristics

This compound contains a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive natural products. The oxalamide functional group (CONHCO) contributes to its reactivity and potential interactions with biological targets. This compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of oxalic acid and amines, which may influence its biological activity.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the benzo[d][1,3]dioxole precursor : Starting from commercially available starting materials.
  • Oxalamide formation : Reacting the dioxole with sec-butyl amine and oxalyl chloride under controlled conditions.
  • Purification : Employing recrystallization or chromatography to obtain pure product.

3.1 Antimicrobial Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit notable antimicrobial properties. For instance, derivatives of 5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydropyrazoles have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

CompoundActivityMIC (nM)Target Bacteria
4e Antibacterial80Sarcina
6c Antibacterial90Staphylococcus aureus

3.2 Enzyme Inhibition

The benzo[d][1,3]dioxole moiety is associated with various enzyme inhibition activities. Studies have shown that compounds with similar structures can inhibit protein kinases involved in cancer proliferation pathways . This suggests that this compound may also possess similar inhibitory effects.

3.3 Molecular Interaction Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with biological targets such as enzymes or receptors. These studies are crucial for understanding its pharmacodynamics and potential therapeutic effects.

4. Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antibacterial Properties : A series of derivatives were synthesized and tested for their antibacterial activity using the agar diffusion method. The results indicated that several compounds showed significant inhibition zones against pathogenic bacteria .
  • Enzyme Modulation Research : Investigations into the modulation of protein kinase activity demonstrated promising results where certain derivatives inhibited cell proliferation in cancer cell lines .

5. Conclusion

This compound exhibits potential biological activities primarily due to its unique structural features. Its antimicrobial properties and possible enzyme inhibition capabilities make it a candidate for further research in medicinal chemistry. Future studies should focus on detailed pharmacological evaluations and clinical trials to fully understand its therapeutic potential.

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